molecular formula C20H18FN3O4S B2459992 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920213-16-7

4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2459992
CAS No.: 920213-16-7
M. Wt: 415.44
InChI Key: XDDPUFPDXJHDHB-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine ring.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached by reacting the intermediate compound with a sulfonyl chloride derivative.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or cancer pathways.

    Biological Studies: The compound can be used to study the biological effects of sulfonamides and pyridazine derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: Lacks the fluorine atom, which may reduce binding affinity or specificity.

    4-acetyl-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide: The chlorine atom may confer different electronic properties compared to fluorine, affecting reactivity and biological activity.

Uniqueness

The presence of the fluorophenyl group in 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a key differentiator, potentially enhancing its biological activity and binding specificity compared to similar compounds without the fluorine atom.

Properties

IUPAC Name

4-acetyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-14(25)15-4-8-18(9-5-15)29(26,27)22-12-13-28-20-11-10-19(23-24-20)16-2-6-17(21)7-3-16/h2-11,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDPUFPDXJHDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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